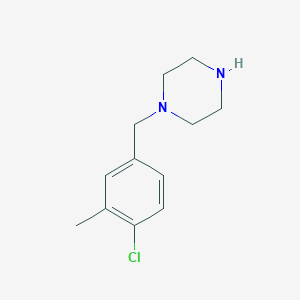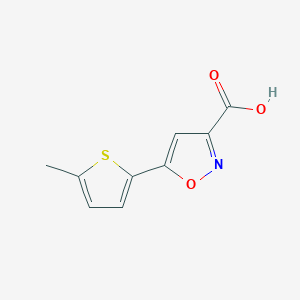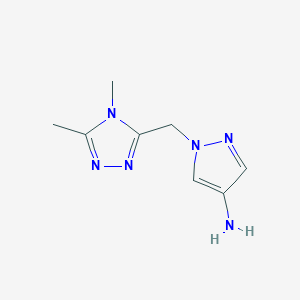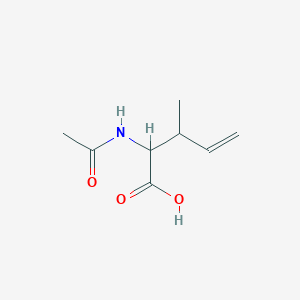
2-Acetamido-3-methylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-methylpent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group, a methyl group, and a pent-4-enoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpent-4-enoic acid and acetic anhydride.
Acetylation: The 3-methylpent-4-enoic acid undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group into the molecule.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors and continuous flow systems. The use of efficient purification methods ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Acetamido-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid chain to a single bond, resulting in saturated derivatives.
Substitution: The acetamido group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetamido group under appropriate conditions.
Major Products Formed
科学的研究の応用
2-Acetamido-3-methylpent-4-enoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Acetamido-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical reactions, potentially modulating metabolic pathways and cellular processes.
類似化合物との比較
Similar Compounds
2-Acetamido-4-methylpent-4-enoic acid: This compound has a similar structure but with a different position of the methyl group.
2-Acetamido-3-methylbut-4-enoic acid: This compound has a shorter carbon chain compared to 2-Acetamido-3-methylpent-4-enoic acid.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
2-acetamido-3-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-5(2)7(8(11)12)9-6(3)10/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12) |
InChIキー |
YIFIXHRXUPHAJD-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


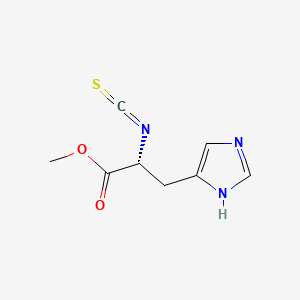
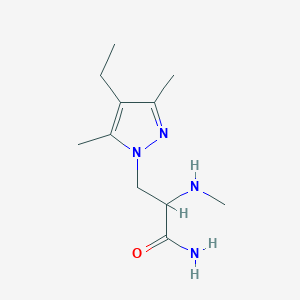
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
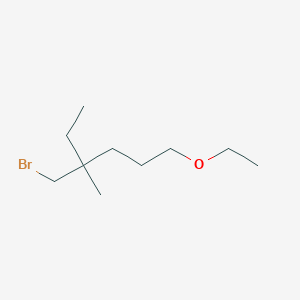
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
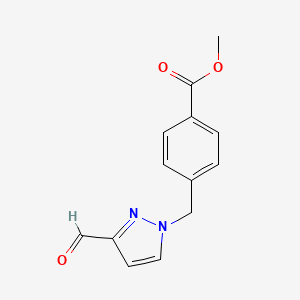

![(1R)-1-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B13633156.png)
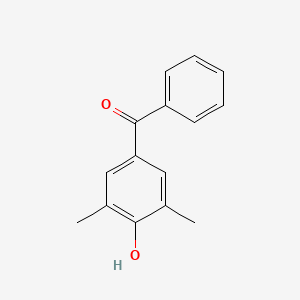
![Ethyl 3-(5-fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)acrylate](/img/structure/B13633167.png)
![3-[(Tert-butoxy)carbonyl]oxolane-3-carboxylic acid](/img/structure/B13633169.png)
